molecular formula C7H13NO B12936829 5-Azaspiro[3.4]octan-8-ol

5-Azaspiro[3.4]octan-8-ol

Cat. No.: B12936829
M. Wt: 127.18 g/mol
InChI Key: VQRCCWDLYYQEQU-UHFFFAOYSA-N
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Description

5-Azaspiro[34]octan-8-ol is a chemical compound characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.4]octan-8-ol can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically employs conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often include the use of readily available starting materials and standard laboratory techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow chemistry and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.4]octan-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrogen-containing ring can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amine derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

5-Azaspiro[3.4]octan-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: Similar spirocyclic structure but lacks the hydroxyl group.

    6-Azaspiro[3.4]octan-1-ol: Similar structure with the hydroxyl group in a different position.

Uniqueness

5-Azaspiro[3.4]octan-8-ol is unique due to the specific positioning of the hydroxyl group and the nitrogen atom within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Azaspiro[3.4]octan-8-ol is a bicyclic compound distinguished by its unique spirocyclic structure, which incorporates both nitrogen and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and neuropharmacological properties. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables, research findings, and case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC7_7H13_{13}NO
Molecular Weight127.18 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H13NO/c9-6-2-5-8-7(6)3-1-4-7/h6,8-9H,1-5H2
InChI KeyVQRCCWDLYYQEQU-UHFFFAOYSA-N
Canonical SMILESC1CC2(C1)C(CCN2)O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitrogen atom within its spirocyclic framework facilitates hydrogen bonding with proteins and enzymes, potentially modulating their functions. The hydroxyl group also contributes to these interactions, enhancing the compound's overall biological efficacy.

Key Mechanisms:

  • Receptor Modulation: this compound has been investigated for its role as a ligand for specific receptors in the central nervous system. Research indicates it may act as an agonist or antagonist for neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
  • Antimicrobial Activity: Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
  • Antiviral Properties: Preliminary investigations suggest that derivatives of this compound may inhibit viral replication, indicating its potential as a therapeutic agent against viral diseases.

Research Findings

Several studies have evaluated the biological activity of this compound, showcasing its diverse pharmacological potential.

Case Studies:

  • Neuropharmacological Studies:
    • A study published in Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors, revealing that certain derivatives enhance serotonin receptor activation, which may lead to improved mood regulation .
  • Antimicrobial Efficacy:
    • Research conducted by Smith et al. (2024) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antiviral Activity:
    • A recent investigation highlighted the compound's ability to inhibit the replication of influenza virus in vitro, suggesting a potential role in antiviral drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
2-Oxa-5-azaspiro[3.4]octaneContains an oxygen atomDifferent receptor interactions
6-Azaspiro[3.4]octan-1-olHydroxyl group in a different positionVariations in solubility properties
8-Azaspiro[3.5]nonaneDifferent spirocyclic arrangementDistinct biological activity profiles

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-azaspiro[3.4]octan-8-ol

InChI

InChI=1S/C7H13NO/c9-6-2-5-8-7(6)3-1-4-7/h6,8-9H,1-5H2

InChI Key

VQRCCWDLYYQEQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CCN2)O

Origin of Product

United States

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